molecular formula C12H26O7 B1673139 Hexaethylene glycol CAS No. 2615-15-8

Hexaethylene glycol

Cat. No.: B1673139
CAS No.: 2615-15-8
M. Wt: 282.33 g/mol
InChI Key: IIRDTKBZINWQAW-UHFFFAOYSA-N
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Scientific Research Applications

Scientific Research Applications

Hexaethylene glycol is utilized in several scientific research applications:

  • Medical Research: It is used in medical research, specifically in studies related to oxidative stress, inflammation, and cardiovascular health . It helps researchers understand how reactive oxygen species (ROS) impact cellular functions in oxidative stress-related diseases. It also helps in modulating ROS levels within inflammatory cells, offering potential therapeutic targets for treating inflammatory conditions, and assessing its effects on cardiovascular health to determine cardioprotective or adverse effects through its influence on endothelial function, vascular tone, and oxidative stress markers .
  • Drug Delivery: this compound is used in drug-release applications .
  • Nanotechnology: It is used in nanotechnology and new materials research .
  • Cell Culture: It is used in cell culture .
  • Ligand and Polypeptide Synthesis: It supports ligand and polypeptide synthesis .
  • Polymer Compounds and Functional Coatings: It is used as a graft in polymer compounds, new materials, and polyethylene glycol-modified functional coatings .
  • Self-Assembling Monolayers (SAMs): this compound is used to customize surface properties. They are used as lubricants, elements in molecular electronics, and biological and medical applications .

Research Findings

  • Oxidative Stress, Inflammation, and Cardiovascular Health: mPEG6-OH reveals insights into how reactive oxygen species (ROS) impact cellular functions, aiding in understanding oxidative stress-related diseases . Additionally, its role in modulating ROS levels within inflammatory cells offers potential therapeutic targets for treating inflammatory conditions . Moreover, its effects on cardiovascular health can be assessed, determining whether it has cardioprotective or adverse effects through its influence on endothelial function, vascular tone, and oxidative stress markers .
  • SAMs Stability: Studies showed that the infrared spectrum of hexa(ethylene glycol) SAMs on Au is a very sensitive indicator for conformational and structural changes .

Data Table

ApplicationDescription
Medical ResearchUsed in studies related to oxidative stress, inflammation, and cardiovascular health. Helps understand the impact of reactive oxygen species (ROS) on cellular functions and potential therapeutic targets for inflammatory conditions.
Drug DeliveryUsed in drug-release applications.
NanotechnologyUsed in nanotechnology and new materials research.
Cell CultureUsed in cell culture.
Ligand and Polypeptide SynthesisSupports ligand and polypeptide synthesis.
Polymer CompoundsUsed as a graft in polymer compounds, new materials, and polyethylene glycol-modified functional coatings.
SAMsUsed to customize surface properties as lubricants, elements in molecular electronics, and biological and medical applications.

Case Studies

Due to the limited information in the search results, detailed case studies are not available. However, the provided context suggests the following potential areas for case studies:

  • mPEG6-OH in Oxidative Stress Studies: A case study could explore how mPEG6-OH is used to investigate the impact of reactive oxygen species (ROS) on cellular functions in diseases related to oxidative stress . This could involve in vitro experiments where cells are exposed to mPEG6-OH and ROS levels, and cellular responses are monitored.
  • mPEG6-OH in Cardiovascular Health: A case study could focus on assessing the effects of mPEG6-OH on cardiovascular health . This might involve evaluating its influence on endothelial function, vascular tone, and oxidative stress markers in animal models or cell cultures.
  • This compound SAMs in preventing Biofouling: A case study could show how coatings of ship hulls with this compound SAMs hinder algae growth .

Mechanism of Action

The mechanism of action of hexaethylene glycol involves its ability to form hydrogen bonds with various molecular targets. This property allows it to act as a solvent and stabilizer in various chemical and biological systems. It can also interact with cellular membranes and proteins, influencing their structure and function .

Biological Activity

Hexaethylene glycol (HEG), a member of the polyethylene glycol (PEG) family, is a hydrophilic compound with a molecular formula of C12H26O7C_{12}H_{26}O_7. It is commonly used in various industrial applications, including pharmaceuticals, cosmetics, and as a solvent. This article explores its biological activity, particularly its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

  • Molecular Weight : 262.34 g/mol
  • Solubility : Highly soluble in water and many organic solvents.
  • Structure : Composed of repeating ethylene glycol units.

Antimicrobial Activity

Research has shown that HEG exhibits notable antimicrobial properties. Its effectiveness varies depending on concentration and exposure time.

Key Findings

  • Antibacterial Effects : Studies indicate that HEG can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) found for HEG was around 18% v/v against E. coli, with a minimum bactericidal concentration (MBC) at 24% v/v .
  • Mechanism of Action : The antibacterial activity is believed to be due to the disruption of bacterial cell membranes, leading to cell lysis and death. Scanning electron microscopy (SEM) has shown significant morphological changes in bacterial cells after exposure to HEG .

Cytotoxicity Studies

While HEG demonstrates antibacterial activity, its cytotoxic effects on mammalian cells have also been investigated.

Case Studies

  • A study evaluated the cytotoxicity of HEG on Baby Hamster Kidney (BHK-21) cells, revealing an 88% viability rate post-exposure to formulations containing HEG . This indicates a relatively low cytotoxic profile, making it suitable for potential biomedical applications.
  • In another study, the impact of HEG on various cell lines showed that while it possesses antibacterial properties, it also maintains a level of biocompatibility essential for therapeutic use .

Applications in Drug Delivery

HEG's hydrophilic nature and biocompatibility make it an attractive candidate for drug delivery systems.

Drug Formulation

  • Nanoparticle Coating : HEG has been used to coat nanoparticles for improved drug delivery. For example, copper oxide nanoparticles coated with polyethylene glycol (including HEG) showed enhanced antibacterial efficacy while minimizing cytotoxic effects on host cells .
  • Controlled Release Systems : The use of HEG in hydrophilic polymer matrices allows for controlled release of therapeutic agents, enhancing their effectiveness while reducing side effects.

Comparative Biological Activity Table

CompoundAntibacterial ActivityCytotoxicity on BHK-21 CellsApplication Area
This compoundEffective against E. coli and S. aureus88% viabilityDrug delivery systems
Ethylene GlycolModerateHigher toxicity observedSolvent in pharmaceuticals
Propylene GlycolEffectiveModerate toxicityDisinfectants

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of hexaethylene glycol in synthetic chemistry applications?

To ensure purity and structural validation, researchers employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon resonances, particularly for distinguishing oxyethylene chain segments . High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection is used for purity assessment, while mass spectrometry (e.g., ESI-MS) confirms molecular weight and oligomeric homogeneity . Differential scanning calorimetry (DSC) can further verify thermal properties like melting transitions .

Q. How can researchers determine the viscosity and self-diffusion coefficients of this compound in binary mixtures with other ethylene glycol oligomers?

Viscosity is calculated using Arrhenius parameters (activation energy, Ea*, and pre-exponential factor, lnA) derived from temperature-dependent measurements of pure oligomers, extrapolated to binary systems via mixing rules . Self-diffusion coefficients are obtained experimentally via pulsed-field gradient NMR or computationally using molecular dynamics simulations, validated against reference data for ethylene glycol oligomers .

Advanced Research Questions

Q. How does the incorporation of this compound linkers influence the performance of DNA probes in hybridization assays?

this compound (HEG) linkers reduce nonspecific interactions and background fluorescence in probes by spatially separating fluorophores (e.g., FAM) from quenching groups. Comparative studies using shorter vs. HEG linkers show a 1.4–1.9-fold improvement in signal-to-background (S/B) ratios due to reduced G-quadruplex-mediated quenching . However, hybridization efficiency may drop by 20–30%, necessitating optimization of linker length and probe sequence context .

Q. What experimental approaches are used to evaluate the impact of this compound modification on the stability of G-quadruplex DNA under varying environmental pressures?

High-pressure perturbation studies coupled with circular dichroism (CD) spectroscopy quantify volumetric changes during G-quadruplex folding. For example, HEG-modified thrombin-binding aptamers exhibit reduced stability under pressure due to larger solvent-accessible surface areas in the unfolded state, as evidenced by decreased melting temperatures (Tm) under hydrostatic pressure .

Q. What methodologies are employed to investigate the role of this compound in nonionic surfactant micelle formation and dynamics?

¹³C spin-lattice relaxation time (τ₁) measurements via NMR reveal segmental mobility in micellar systems. In aqueous media, HEG-containing surfactants (e.g., n-dodecyl octaethylene glycol monoether) show restricted tumbling upon micellization, with τ₁ decreases of 30–50% for hydrophobic methylene groups. Paramagnetic Mn²⁺ ions are used to probe micelle hydration, confirming a palisade-layer structure with polar oxyethylene chains exposed to solvent .

Q. How do researchers address contradictions in segmental mobility data between this compound and surfactant molecules in organic versus aqueous environments?

Contradictions arise from HEG’s lack of micellar self-assembly in water, unlike surfactants. In organic solvents, HEG’s oxyethylene groups exhibit mobility similar to free oligomers (τ₁ ≈ 0.5–1.0 s), while surfactants show constrained motion (τ₁ < 0.3 s) due to alkyl chain rigidity. These differences are resolved by comparing solvent-accessible versus micelle-embedded conformations using contrast-variation small-angle neutron scattering (SANS) .

Q. In designing oligodeoxyribonucleotides with hairpin loops, how does this compound affect conformation and stability compared to traditional linkers?

CD spectroscopy and thermal denaturation assays demonstrate that HEG linkers stabilize hairpin structures by reducing electrostatic repulsion and enhancing loop flexibility. For example, HEG-modified hairpins exhibit a 10–15°C increase in Tm compared to phosphodiester-linked counterparts, with entropy-driven folding confirmed by van’t Hoff analysis .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRDTKBZINWQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2058629
Record name Hexaethylene glycol
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Molecular Weight

282.33 g/mol
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CAS No.

2615-15-8
Record name Hexaethylene glycol
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Record name 3,6,9,12,15-pentaoxaheptadecane-1,17-diol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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